Lipophilicity Advantage over 3-Chloro Regioisomer: XLogP3‑AA 3.5 vs. LogP 3.19
The 2-chloro positional isomer of 3'-(4-methylpiperazinomethyl) benzophenone (CAS 898788-95-9) exhibits a computed XLogP3-AA of 3.5 [1], which is higher than the experimental LogP of 3.1942 reported for the 3-chloro analog (3-Chloro-3'-(4-methylpiperazinomethyl) benzophenone, CAS 898788-62-0) [2]. This difference of approximately 0.3 log units indicates that the 2-chloro compound is roughly twice as lipophilic, a property that generally correlates with enhanced membrane permeability.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.5 |
| Comparator Or Baseline | 3-Chloro-3'-(4-methylpiperazinomethyl) benzophenone (CAS 898788-62-0); LogP = 3.1942 |
| Quantified Difference | ΔLogP ≈ +0.31, representing an approximate two-fold increase in lipophilicity |
| Conditions | Computed values from PubChem (XLogP3-AA) and molbase.cn (LogP) for the respective compounds. |
Why This Matters
Higher lipophilicity may translate into improved passive membrane permeability for intracellular parasite targeting, making the 2-chloro isomer a preferable starting point when optimizing for intraerythrocytic P. falciparum activity compared to the 3-chloro variant.
- [1] PubChem CID 24725040. 2-Chloro-3'-(4-methylpiperazinomethyl) benzophenone. XLogP3-AA: 3.5. View Source
- [2] molbase.cn. (3-chlorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone (CAS 898788-62-0). LogP: 3.1942; PSA: 23.55. View Source
